2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features a pyrimidinyl group, a morpholinyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the cyclization of an aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine. This intermediate is then chlorinated to introduce chlorine atoms at the 4 and 6 positions, followed by further reactions to introduce the morpholinyl and benzenesulfonamide groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzenesulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The pyrimidinyl group can be reduced to form pyrimidinyl alcohols or amines.
Substitution: : The chlorine atoms on the pyrimidinyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to substitute the chlorine atoms, depending on the desired functional group.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Pyrimidinyl alcohols or amines.
Substitution: : Substituted pyrimidines with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow it to interact with various biological targets.
Medicine
In the medical field, this compound has potential applications in drug development. It can be used as a lead compound for the synthesis of new pharmaceuticals, particularly those targeting diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
2,5-Dichloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide
2,5-Dichloro-N-(4-methyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide
Uniqueness
The uniqueness of 2,5-dichloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzenesulfonamide lies in its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2,5-dichloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O3S/c1-10-15(11(2)20-16(19-10)22-5-7-25-8-6-22)21-26(23,24)14-9-12(17)3-4-13(14)18/h3-4,9,21H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSUVKDWTGSZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.